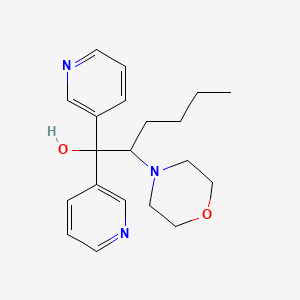

2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung verfügt über einen Morpholinring, zwei Pyridinringe und ein Hexanol-Rückgrat, wodurch sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Morpholin unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Pyridin-3-ylmethanol und Morpholin in Gegenwart eines Katalysators wie Kupfer, um die Reaktion zu erleichtern . Die Reaktion wird üblicherweise unter milden Bedingungen mit Wasser als Lösungsmittel durchgeführt, was den Oxidationsprozess unterstützt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Die Wahl von Katalysatoren und Lösungsmitteln ist in industriellen Umgebungen entscheidend, um die Kosteneffizienz und die ökologische Nachhaltigkeit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of pyridin-3-ylmethanol and morpholine in the presence of a catalyst such as copper to facilitate the reaction . The reaction is usually carried out under mild conditions with water as the solvent, which helps in the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder anderen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Pyridinringen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kupferkatalysatoren und Wasser als Lösungsmittel.

Reduktion: Natriumborhydrid in einem Alkohol-Lösungsmittel.

Substitution: Halogenierte Pyridinderivate und Basen wie Natriumhydroxid.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridin-2-yl-methanonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Pyridinringe einführen können .

Wissenschaftliche Forschungsanwendungen

2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie DNA-PK und PI3K. Diese Enzyme spielen eine entscheidende Rolle in zellulären Prozessen wie DNA-Reparatur und Signaltransduktion. Durch die Hemmung dieser Enzyme kann die Verbindung die Reparatur von DNA-Doppelstrangbrüchen stören, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .

Wirkmechanismus

The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets such as DNA-PK and PI3K. These enzymes play crucial roles in cellular processes like DNA repair and signal transduction. By inhibiting these enzymes, the compound can interfere with the repair of DNA double-strand breaks, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Morpholino-1,3-benzoxazine: Diese Verbindungen zeigen ebenfalls DNA-PK-inhibitorische Aktivität und wurden auf ihr Potenzial in der Krebstherapie untersucht.

1H-Pyrrolo[2,3-b]pyridin-Derivate: Bekannt für ihre inhibitorischen Wirkungen auf Fibroblastenwachstumsfaktor-Rezeptoren (FGFRs), teilen diese Verbindungen einige strukturelle Ähnlichkeiten mit 2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Kombination von Morpholin- und Pyridinringen einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleihen. Seine Fähigkeit, sowohl DNA-PK als auch PI3K zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen, was es zu einem wertvollen Molekül für weitere Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C20H27N3O2 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

2-morpholin-4-yl-1,1-dipyridin-3-ylhexan-1-ol |

InChI |

InChI=1S/C20H27N3O2/c1-2-3-8-19(23-11-13-25-14-12-23)20(24,17-6-4-9-21-15-17)18-7-5-10-22-16-18/h4-7,9-10,15-16,19,24H,2-3,8,11-14H2,1H3 |

InChI-Schlüssel |

MHMGSQRAIMZTJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.